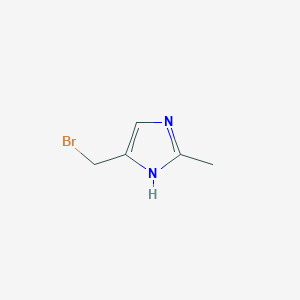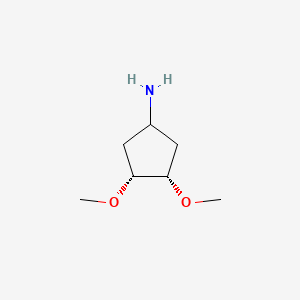![molecular formula C8H15Cl2N3 B13566283 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13566283.png)
1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is a chemical compound with the molecular formula C8H13N3. It is a derivative of imidazo[4,5-c]pyridine, a class of compounds known for their diverse biological activities and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with acetone in the presence of a suitable acid catalyst to form the imidazo[4,5-c]pyridine core. Subsequent methylation steps introduce the dimethyl groups at the 1 and 4 positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,4-dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A similar compound with a single methyl group.
1,4-Dimethyl-2-(trifluoromethyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: A derivative with a trifluoromethyl group.
Uniqueness
1,4-Dimethyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methylation enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C8H15Cl2N3 |
|---|---|
Peso molecular |
224.13 g/mol |
Nombre IUPAC |
1,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride |
InChI |
InChI=1S/C8H13N3.2ClH/c1-6-8-7(3-4-9-6)11(2)5-10-8;;/h5-6,9H,3-4H2,1-2H3;2*1H |
Clave InChI |
VJPZJNMNHFMNJI-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=C(CCN1)N(C=N2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-6-(hydroxymethyl)phenyl]piperidine-4-carbonitrile](/img/structure/B13566211.png)



![1-{Pyrazolo[1,5-a]pyridin-3-yl}piperazine](/img/structure/B13566242.png)
![4-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]butanamide hydrochloride](/img/structure/B13566246.png)








